molecular formula C13H19O3P B14285676 Diethyl (3-phenylprop-1-en-1-yl)phosphonate CAS No. 135760-95-1

Diethyl (3-phenylprop-1-en-1-yl)phosphonate

Cat. No.: B14285676
CAS No.: 135760-95-1
M. Wt: 254.26 g/mol
InChI Key: RQZKQTCVVZTXSC-UHFFFAOYSA-N
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Description

Diethyl (3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P It is a phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-phenylprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable alkene, such as 3-phenylprop-1-ene, in the presence of a base. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite acts as a nucleophile and adds to the double bond of the alkene .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-phenylprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates. These products have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of diethyl (3-phenylprop-1-en-1-yl)phosphonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (3-phenylprop-1-en-1-yl)phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which includes a phenyl group attached to the prop-1-en-1-yl moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

135760-95-1

Molecular Formula

C13H19O3P

Molecular Weight

254.26 g/mol

IUPAC Name

3-diethoxyphosphorylprop-2-enylbenzene

InChI

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-10,12H,3-4,11H2,1-2H3

InChI Key

RQZKQTCVVZTXSC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CCC1=CC=CC=C1)OCC

Origin of Product

United States

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